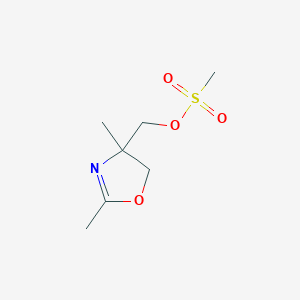
(2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate is a compound belonging to the oxazoline class of chemicals. It has the molecular formula C7H13NO4S and a molecular weight of 207.24 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate typically involves the reaction of 2,4-dimethyl-4,5-dihydrooxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces the corresponding amine derivative.
Scientific Research Applications
(2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a protecting group for amines.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Oxazole Derivatives: Compounds such as 2,4-dimethyl-4,5-dihydrooxazole and 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline share structural similarities with (2,4-Dimethyl-4,5-dihydrooxazol-4-yl)methyl methanesulfonate.
Methanesulfonate Esters: Other methanesulfonate esters like methyl methanesulfonate and ethyl methanesulfonate also exhibit similar reactivity patterns.
Uniqueness: The uniqueness of this compound lies in its combination of the oxazoline ring and the methanesulfonate group, which provides distinct reactivity and versatility in organic synthesis
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(2,4-dimethyl-5H-1,3-oxazol-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H13NO4S/c1-6-8-7(2,4-11-6)5-12-13(3,9)10/h4-5H2,1-3H3 |
InChI Key |
GISWSXWAIMSJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)(C)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



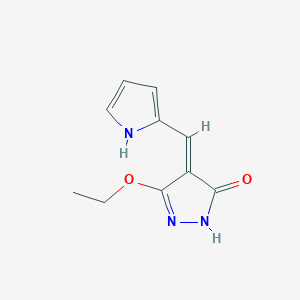
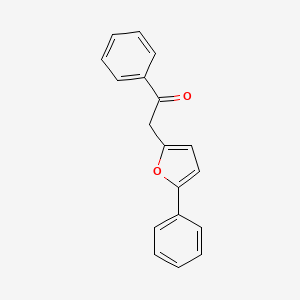

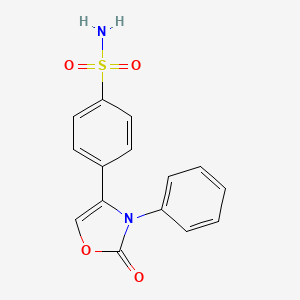

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
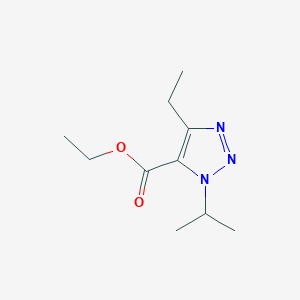
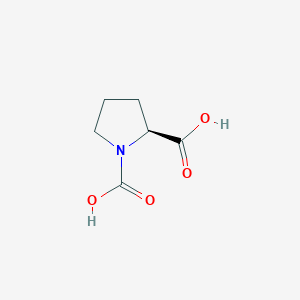
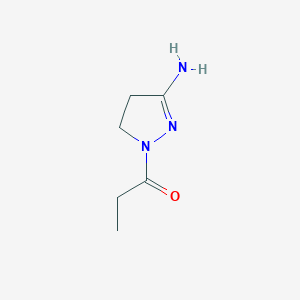
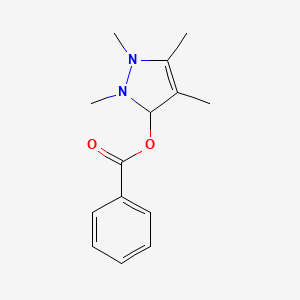
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)


